1,1,1-Tris(2-bromoisobutyryloxymethyl)ethane
Overview
Description
1,1,1-Tris(2-bromoisobutyryloxymethyl)ethane is a useful research compound. Its molecular formula is C17H27Br3O6 and its molecular weight is 567.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 565.93373 g/mol and the complexity rating of the compound is 469. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of 1,1,1-Tris(2-bromoisobutyryloxymethyl)ethane, also known as [3-(2-bromo-2-methylpropanoyl)oxy-2-[(2-bromo-2-methylpropanoyl)oxymethyl]-2-methylpropyl] 2-bromo-2-methylpropanoate, is the polymerization process . It acts as an initiator in Atom Transfer Radical Polymerization (ATRP), a type of controlled radical polymerization .
Mode of Action
This compound functions as a trifunctional initiator in ATRP . It initiates the polymerization process at three different sites, leading to the creation of a three-arm star polymer . This means it can simultaneously trigger the growth of three polymer chains from a single molecule, resulting in a branched, star-shaped polymer structure .
Biochemical Pathways
The biochemical pathway involved is the ATRP, a method of polymer synthesis that allows for precise control over the molecular weight and architecture of the resulting polymers . The compound’s trifunctional nature allows it to initiate polymerization at three sites, leading to the formation of star-shaped polymers .
Pharmacokinetics
Like other similar compounds, its bioavailability, absorption, distribution, metabolism, and excretion would be influenced by factors such as its size, chemical structure, and the presence of functional groups .
Result of Action
The result of the action of this compound is the formation of three-arm star polymers . These polymers have unique properties compared to linear polymers, including lower viscosity and improved solubility, which can be advantageous in various applications, such as drug delivery systems .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the temperature and pH can affect the rate of the ATRP process . Additionally, the presence of other substances, such as inhibitors or accelerators, can also impact the polymerization process .
Properties
IUPAC Name |
[3-(2-bromo-2-methylpropanoyl)oxy-2-[(2-bromo-2-methylpropanoyl)oxymethyl]-2-methylpropyl] 2-bromo-2-methylpropanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27Br3O6/c1-14(2,18)11(21)24-8-17(7,9-25-12(22)15(3,4)19)10-26-13(23)16(5,6)20/h8-10H2,1-7H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLRDGSDXAISNJF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)OCC(C)(COC(=O)C(C)(C)Br)COC(=O)C(C)(C)Br)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27Br3O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30729333 | |
Record name | 2-{[(2-Bromo-2-methylpropanoyl)oxy]methyl}-2-methylpropane-1,3-diyl bis(2-bromo-2-methylpropanoate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30729333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
567.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
648898-32-2 | |
Record name | 2-{[(2-Bromo-2-methylpropanoyl)oxy]methyl}-2-methylpropane-1,3-diyl bis(2-bromo-2-methylpropanoate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30729333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 648898-32-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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